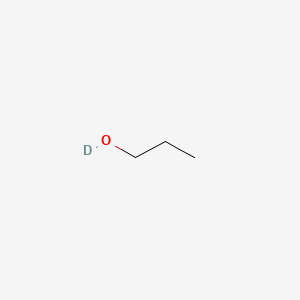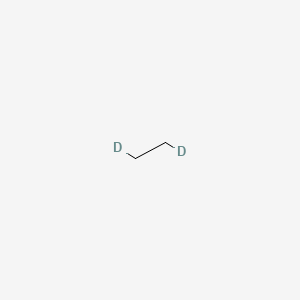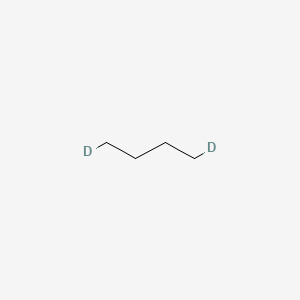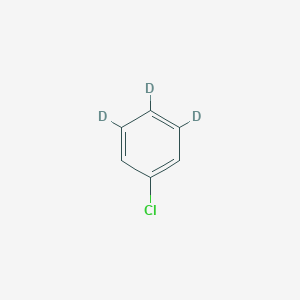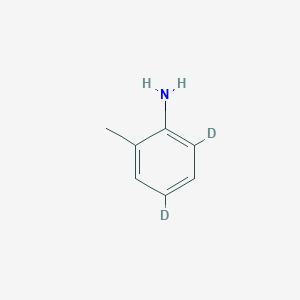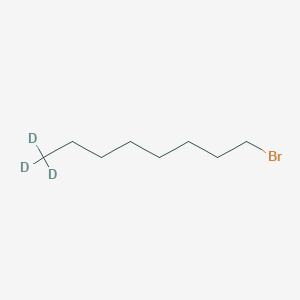
Sodium heptadecanoate
Übersicht
Beschreibung
Sodium heptadecanoate, also known as Sodium margarate, is a compound with the molecular formula C17H33NaO2 . It has an average mass of 292.432 Da and a monoisotopic mass of 292.237823 Da . It is used in research grade lipids .
Synthesis Analysis
Sodium heptadecanoate can be synthesized through the saponification or hydrolysis of fat or oil droplets. In this process, the fat or oil reacts with a strong base, such as sodium or potassium hydroxide, to produce fatty acid salts . This process can be coupled with isotopic labeling to elucidate the synthetic pathways being engaged by the cells, and the relative contribution of synthesis and import to maintain lipid content .Molecular Structure Analysis
The molecular structure of Sodium heptadecanoate consists of 17 carbon atoms, 33 hydrogen atoms, 2 oxygen atoms, and 1 sodium atom . It is also known as Heptadecanoic acid, sodium salt .Wissenschaftliche Forschungsanwendungen
1. Effects on Cardiac Sodium Current
Sodium heptadecanoate, under the related study of heptanol, shows significant effects on cardiac sodium current (INa) in canine cardiac Purkinje cells. This is evident in internally perfused voltage-clamped cardiac Purkinje cells at reduced Na+ levels. Heptanol's block of peak sodium conductance provides insights into the impact of similar compounds like sodium heptadecanoate on cardiac ion channels. These findings contribute to understanding the regulation of cardiac electrophysiological properties (Nelson & Makielski, 1991).
2. Neurotoxicity in Anticancer Agents
A study on oxaliplatin, a widely used anticancer drug, highlights its neurotoxic effects, which include reducing the amplitude of voltage-gated sodium current. Sodium heptadecanoate, by association, can help in understanding the interaction of similar compounds with neuronal voltage-gated sodium channels. This is crucial for understanding the side effects of certain anticancer agents and developing strategies to mitigate them (Grolleau et al., 2001).
3. Cyanide Impact on Corals and Anemones
Sodium cyanide's impact on reef corals and anemones provides a comparative context for sodium heptadecanoate's potential environmental impact. Sodium cyanide causes tentacle and mesenterial filament retraction, mucus discharge with zooxanthellae, and biochemical changes in coral and anemone tissues. Understanding such effects of sodium compounds on marine organisms can guide environmental safety assessments and the development of less harmful alternatives (Cervino et al., 2003).
4. Impact on Ischemic Arrhythmia
Research on sodium 5-hydroxydecanoate's effects on ischemic arrhythmia sheds light on the potential therapeutic applications of sodium heptadecanoate in cardiovascular diseases. Sodium 5-hydroxydecanoate reduces ventricular fibrillation incidence and elevates ischemically decreased ventricular fibrillation thresholds. This suggests a role for similar sodium compounds in managing cardiac arrhythmias and ischemic heart conditions (Niho et al., 1987).
5. Clinical Uses of Sodium Tetradecyl Sulfate
The clinical applications of sodium tetradecyl sulfate, approved for treating varicose veins, provide a framework for potential medical uses of sodium heptadecanoate. Its use in varicose veins, telangiectasias, and several dermatological conditions illustrates the potential versatility of sodium compounds in medical treatments. Understanding the efficacy and side effects of sodium tetradecyl sulfate can inform the development of sodium heptadecanoate-based therapies (Jenkinson et al., 2017).
Eigenschaften
IUPAC Name |
sodium;heptadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNXDWUWZJFBZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
506-12-7 (Parent) | |
| Record name | Sodium heptadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50905258 | |
| Record name | Sodium heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium heptadecanoate | |
CAS RN |
1002-82-0 | |
| Record name | Sodium heptadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium heptadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



